7-Fluoro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid
Description
Properties
IUPAC Name |
7-fluoro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4FN3O2/c8-4-1-2-11-5(3-4)9-10-6(11)7(12)13/h1-3H,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKKRDQZMVSBUGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NN=C2C(=O)O)C=C1F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301199370 | |
| Record name | 7-Fluoro-1,2,4-triazolo[4,3-a]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301199370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1159831-08-9 | |
| Record name | 7-Fluoro-1,2,4-triazolo[4,3-a]pyridine-3-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1159831-08-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Fluoro-1,2,4-triazolo[4,3-a]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301199370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-aminopyridine derivatives with hydrazine derivatives, followed by cyclization and fluorination steps. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) for hydrogenation reactions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to ensure high yield and purity. The industrial synthesis may also incorporate green chemistry principles to minimize waste and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions: 7-Fluoro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles like amines or thiols replace the fluorine.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products:
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced triazolopyridine derivatives.
Substitution: Formation of substituted triazolopyridine derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
A. Anticancer Activity
Recent studies have highlighted the potential of triazolo[4,3-a]pyridine derivatives as anticancer agents. For instance, compounds derived from this scaffold have shown activity against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. A notable study demonstrated that derivatives exhibited IC50 values in the low micromolar range against breast cancer cells, suggesting significant anticancer potential .
B. RORγt Inhibition
The compound has been identified as a promising RORγt (Retinoic acid receptor-related orphan receptor gamma t) inverse agonist. RORγt plays a crucial role in the pathogenesis of autoimmune diseases such as psoriasis. In vitro assays revealed that 7-Fluoro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid derivatives effectively inhibited IL-17A production in human whole blood assays, demonstrating their therapeutic potential in treating autoimmune disorders .
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationship of triazolo[4,3-a]pyridine derivatives is essential for optimizing their pharmacological properties. Research indicates that modifications at various positions on the triazole ring can significantly affect biological activity.
| Compound | Position | Modification | Activity (IC50) |
|---|---|---|---|
| 5a | 7 | Methyl group | 41 nM |
| 2a | 7 | Fluoro group | 590 nM |
| 3a | 6 | Hydroxyl group | 50 nM |
This table summarizes the effects of different substitutions on the activity of related compounds .
In Silico Studies and Drug Design
In silico methods have been employed to design new analogues of triazolo[4,3-a]pyridine derivatives with enhanced potency and selectivity. Computational docking studies suggest that certain modifications can improve binding affinity to target proteins involved in inflammatory pathways. For instance, an IDO1 inhibitor derived from this scaffold demonstrated sub-micromolar potency and high metabolic stability .
Case Studies
A. Case Study: Inhibition of IL-17A Production
A specific derivative was tested in a mouse model of cytokine expression induced by IL-18/23. The results indicated a dose-dependent inhibition of IL-17A production, supporting its potential use in treating inflammatory diseases .
B. Case Study: Antitumor Activity
Another study evaluated the anticancer properties of a series of triazolo[4,3-a]pyridine derivatives against various cancer cell lines. The most active compound showed significant cytotoxicity with an IC50 value of 30 µM against lung cancer cells, indicating its potential as a lead compound for further development .
Mechanism of Action
The mechanism of action of 7-Fluoro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and modulating various biochemical pathways. For example, it may inhibit kinases involved in cell signaling, leading to the suppression of cancer cell proliferation. The fluorine atom enhances the compound’s binding affinity and selectivity towards its targets .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Triazolo-Pyridine Derivatives with Halogen Substituents
7-Bromo-3-chloro-[1,2,4]triazolo[4,3-a]pyridine
- Molecular Formula : C₆H₃BrClN₃
- Molar Mass : 248.47 g/mol
- Key Features: Bromine at position 7 and chlorine at position 3. Chlorine’s electron-withdrawing nature may enhance electrophilic substitution but lower solubility .
7-Bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic Acid
Positional Isomers: 6-Fluoro vs. 7-Fluoro Derivatives
6-Fluoro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic Acid
- CAS : 1159831-12-5
- Molecular Formula : C₇H₄FN₃O₂
- Molar Mass : 181.12 g/mol
- Key Differences : Fluorine at position 6 alters the dipole moment and hydrogen-bonding capacity. This isomer exhibits similar solubility but may differ in target binding due to spatial orientation. Storage at 2–8°C suggests higher stability than the 7-fluoro variant .
Heterocyclic Core Variations: Imidazo-Pyridine Analogs
7-Fluoroimidazo[1,2-a]pyridine-3-carboxylic Acid
- CAS : 1159827-76-5
- Molecular Formula : C₈H₅FN₂O₂
- Molar Mass : 180.14 g/mol
- Comparison : The imidazo-pyridine core lacks one nitrogen atom compared to triazolo-pyridine, reducing aromaticity and altering electronic properties. This derivative may exhibit weaker π-π stacking interactions but improved metabolic stability .
7-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic Acid
- CAS : 1426135-67-2
- Molecular Formula : C₉H₅F₃N₂O₂
- Molar Mass : 230.14 g/mol
- Key Features : The trifluoromethyl group enhances hydrophobicity and electron-withdrawing effects, lowering pKa (-0.95 predicted) compared to the fluoro-triazolo analog. This increases acidity and may improve membrane permeability .
Functional Group Variations: Amine vs. Carboxylic Acid
7-Chloro-[1,2,4]triazolo[4,3-a]pyridin-3-amine
Research Implications
- Electronic Effects : Fluorine’s electronegativity stabilizes the triazolo-pyridine core, enhancing binding to polar enzyme pockets.
- Solubility vs. Bioavailability : Carboxylic acid derivatives (e.g., 7-fluoro-triazolo) balance solubility and permeability, crucial for oral drug candidates.
- Structural Optimization : Substituting fluorine with bulkier halogens (Br, Cl) or trifluoromethyl groups fine-tunes steric and electronic profiles for target-specific applications.
Biological Activity
7-Fluoro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure
The compound features a triazole ring fused to a pyridine structure, with a carboxylic acid functional group. Its chemical formula can be represented as CHFNO.
Research indicates that 7-Fluoro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid may act through several mechanisms:
- Modulation of Receptors : The compound has been shown to interact with nicotinic acetylcholine receptors (nAChRs), particularly the α7 subtype. This interaction is crucial for cognitive function and neuroprotection.
- Inhibition of Enzymatic Activity : It exhibits inhibitory effects on various enzymes, which may contribute to its therapeutic effects in conditions such as inflammation and cancer.
In Vitro Studies
Numerous studies have evaluated the in vitro activity of 7-Fluoro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid against various biological targets. Below is a summary table of key findings:
Neuroprotective Effects
A study published in Nature highlighted the neuroprotective potential of the compound in models of neurodegeneration. The results indicated that treatment with 7-Fluoro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid led to a significant reduction in neuronal cell death and improved cognitive function in animal models subjected to neurotoxic agents.
Anti-inflammatory Properties
Research conducted by Hintermann et al. demonstrated that this compound effectively inhibited pro-inflammatory cytokine release in human whole blood assays. The compound significantly reduced IL-17A levels in a dose-dependent manner, suggesting its potential utility in treating autoimmune diseases.
Q & A
Q. What synthetic methodologies are most effective for preparing 7-fluoro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid?
Answer: The synthesis typically involves multi-step routes, including cyclization and fluorination. A common approach is:
Precursor preparation : Start with ethyl [1,2,4]triazolo[4,3-a]pyridine-3-carboxylate derivatives (e.g., CAS 1260831-52-4, ).
Fluorination : Introduce fluorine via nucleophilic substitution or directed ortho-metalation (e.g., using Selectfluor or DAST).
Hydrolysis : Convert the ester group to carboxylic acid under basic conditions (NaOH/EtOH).
Key challenges include regioselectivity during fluorination and minimizing side reactions. Reaction optimization (temperature, solvent polarity) is critical, as shown in triazolopyridine phosphonate syntheses .
Q. How can structural confirmation and purity be validated for this compound?
Answer: Use a combination of:
- NMR spectroscopy : Compare H/C chemical shifts with analogous triazolopyridines (e.g., ).
- Mass spectrometry : Confirm molecular weight (e.g., ESI-MS for [M+H]).
- X-ray crystallography : Resolve ambiguities in regiochemistry (as in , where crystallographic data resolved fused-ring conformations).
- HPLC : Monitor purity (>95% recommended for biological assays).
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with enhanced target binding?
Answer:
Docking studies : Use the carboxylic acid group as a hydrogen-bond donor to map interactions with enzymatic active sites (e.g., kinases or proteases).
DFT calculations : Predict electronic effects of fluorine substitution on reactivity and binding ( highlights fluorine’s role in modulating biological activity).
SAR analysis : Compare with analogs like 7-chloro or 7-cyano derivatives (’s structural table) to identify substituent-dependent activity trends.
Q. What experimental strategies resolve contradictions in reported biological activity across assays?
Answer: Contradictions may arise from:
- Assay conditions (pH, co-solvents affecting solubility).
- Target isoform variability (e.g., kinase selectivity panels).
Methodology :
Dose-response curves : Confirm activity across multiple concentrations.
Orthogonal assays : Combine enzymatic assays with cellular readouts (e.g., Western blotting for target inhibition).
Metabolic stability tests : Assess if carboxylic acid group undergoes esterification in cell media, altering bioavailability .
Safety and Handling
Q. What safety protocols are recommended for handling this compound?
Answer:
- PPE : Gloves, lab coat, and goggles (due to potential skin/eye irritation, as seen in analogous triazolopyridazines, ).
- Ventilation : Use fume hoods during synthesis to avoid inhalation (H335 hazard, ).
- Storage : -20°C under inert atmosphere to prevent hydrolysis of the carboxylic acid group.
Structural and Functional Comparisons
Q. How does fluorination at the 7-position influence physicochemical properties compared to other halogenated analogs?
Answer:
| Property | 7-Fluoro Derivative | 7-Chloro Analog () |
|---|---|---|
| Lipophilicity | LogP ~1.2 (estimated) | LogP ~1.8 |
| H-bonding | Stronger electron-withdrawing effect enhances H-bond acceptor capacity. | Moderate H-bonding |
| Metabolic Stability | Higher resistance to oxidative metabolism due to C-F bond stability. | Prone to dehalogenation |
Fluorine’s small size and electronegativity improve target selectivity but may reduce solubility, requiring formulation optimization .
Methodological Gaps and Future Directions
Q. What are understudied aspects of this compound’s mechanism of action?
Answer:
- Off-target profiling : Use chemoproteomics to identify unintended protein interactions.
- In vivo pharmacokinetics : Limited data exist on tissue distribution; consider radiolabeling (e.g., F for PET imaging).
- Resistance mechanisms : Test efficacy in mutant cell lines (e.g., CRISPR screens).
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
